tolaasin - 132541-40-3

tolaasin

Catalog Number: EVT-1518756
CAS Number: 132541-40-3
Molecular Formula: C9H6Cl2N2S3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tolaasin is classified under cyclic lipopeptides, which are characterized by a cyclic structure that includes both lipid and peptide components. It is synthesized by Pseudomonas tolaasii, a bacterium commonly found in compost environments where mushrooms are cultivated. The production of tolaasin is influenced by environmental factors and the physiological state of the bacterial culture, particularly nutrient availability and cell density .

Synthesis Analysis

Methods

The synthesis of tolaasin involves several steps:

  1. Bacterial Culture: Pseudomonas tolaasii is cultured under specific conditions that promote the production of secondary metabolites.
  2. Extraction: The metabolites are extracted from the bacterial broth, typically using precipitation methods involving calcium chloride, followed by centrifugation to separate the biomass from the supernatant.
  3. Purification: Tolaasin is purified using high-performance liquid chromatography (HPLC) techniques. For example, a preparative HPLC setup can be employed with an optimized gradient of water and acetonitrile to achieve high purity levels .
  4. Characterization: The purified compound is characterized using nuclear magnetic resonance (NMR) spectroscopy, which provides detailed information about its molecular structure and purity .

Technical Details

The purification process often involves adjusting parameters such as flow rate, column temperature, and solvent composition to optimize yield and purity. Characterization via NMR requires precise calibration and control of experimental conditions to ensure accurate results .

Molecular Structure Analysis

Structure

Tolaasin has a complex cyclic structure that includes both hydrophobic (lipid) and hydrophilic (peptide) regions, contributing to its amphiphilic nature. The specific conformation allows it to interact effectively with biological membranes.

Data

The molecular formula for Tolaasin II has been reported as C27H45N5O6C_{27}H_{45}N_5O_6, with a molecular weight of approximately 517.68 g/mol. The structural analysis reveals an α-helical conformation that facilitates its membrane-permeabilizing activity .

Chemical Reactions Analysis

Tolaasin primarily acts by disrupting cellular membranes through a series of reactions:

  1. Membrane Interaction: The lipopeptide integrates into lipid bilayers, altering their permeability.
  2. Cell Lysis: This integration leads to leakage of cellular contents and eventual cell death.

These reactions are critical for understanding how tolaasin contributes to the pathogenicity of Pseudomonas tolaasii in mushroom crops .

Mechanism of Action

The mechanism by which tolaasin exerts its effects involves several steps:

  1. Binding: Tolaasin binds to specific lipid components of the target cell membrane.
  2. Insertion: It inserts itself into the membrane, creating pores or disrupting lipid bilayer integrity.
  3. Permeabilization: This leads to increased permeability, allowing ions and small molecules to leak out of the cell.
  4. Cell Death: Ultimately, this results in cellular dysfunction and death due to loss of homeostasis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tolaasin is typically isolated as a dry powder.
  • Solubility: It is soluble in organic solvents like dimethylsulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Tolaasin's stability can be affected by pH and temperature; it is generally stable under acidic conditions but may degrade at extreme pH levels or high temperatures.
  • Activity: Its biological activity is closely tied to its structural integrity; modifications can significantly impact its efficacy as a virulence factor .
Applications

Tolaasin has several scientific uses:

  1. Research Tool: It serves as a model compound for studying membrane dynamics and the mechanisms of bacterial pathogenesis.
  2. Biopesticide Development: Due to its antimicrobial properties, there is potential for its use in developing biopesticides aimed at controlling fungal diseases in crops.
  3. Biotechnology: Insights gained from studying tolaasin can inform biotechnological applications related to membrane biology and antibiotic development .
Introduction to Tolaasin

Definition and Structural Classification as a Lipodepsipeptide

Tolaasin is a cyclic lipodepsipeptide (CLiP) toxin produced by specific Pseudomonas species, characterized by a unique structure combining a hydrophobic fatty acid chain with a peptide moiety. Its core architecture consists of:

  • A β-hydroxy fatty acid (typically 3-hydroxyoctanoic acid) at the N-terminus
  • An 18-amino acid peptide chain with alternating D- and L-configured residues
  • A macrolactone ring formed via ester bonding between the C-terminal carboxyl group and the hydroxyl side chain of D-allo-threonine at position 14 [4] [9]
  • Unnatural amino acids including dehydroaminobutyric acid (Dhb), diaminobutyric acid (Dab), and homoserine (Hse) [7] [9]

Tolaasin exhibits amphipathic properties due to its hydrophobic fatty acid chain and hydrophilic peptide regions, enabling it to form pores in biological membranes. The cyclic structure (specifically the 5-amino acid lactone ring) is essential for biological activity, as linearized analogs lose toxicity [9] [10]. Over eight structural variants (tolaasins I, II, A-F) exist, differing in amino acid composition, fatty acid length, or lactonization status [7] [9].

Table 1: Structural Features of Major Tolaasin Variants

VariantMolecular FormulaMolecular Weight (Da)Key Structural Differences
Tolaasin IC₉₄H₁₆₃N₂₁O₂₅1985Reference structure: 3-OH-C8:0, Ile15, Hse16
Tolaasin IIC₉₂H₁₅₉N₂₁O₂₄1941Gly16 instead of Hse16
Tolaasin AC₉₁H₁₅₅N₂₁O₂₆1959Adipic acid (5-COOH-C5:0) at N-terminus
Tolaasin CC₉₄H₁₆₅N₂₁O₂₆2005Linear (non-lactonized) form of tolaasin I
Tolaasin FC₉₄H₁₆₃N₂₁O₂₅1986D-Val9/L-Leu15 instead of L-Val9/L-Ile15

Historical Discovery and Taxonomic Association with Pseudomonas tolaasii

Tolaasin's history is intertwined with mushroom pathology:

  • 1915: A. T. Paine first described Pseudomonas tolaasii as the causative agent of brown blotch disease in the cultivated mushroom Agaricus bisporus [2] [8]
  • 1979: The "white line test" was developed for pathogen identification, exploiting the precipitation reaction between tolaasin and WLIP (White Line-Inducing Principle) produced by P. reactans [5] [9]
  • 1991: Nutkins et al. elucidated the complete structure of tolaasin I using NMR and mass spectrometry, revealing its lipodepsipeptide nature [4] [5]
  • 2000s-Present: Taxonomic revisions showed tolaasin production in related species like P. costantinii (producing tolaasin F), expanding the toxin's ecological distribution beyond P. tolaasii [7] [10]

The tolaasin biosynthesis gene cluster encodes a nonribosomal peptide synthetase (NRPS) with dual-function epimerization/condensation (E/C) domains that incorporate D-amino acids. This complex assembly mechanism explains the stereochemical diversity observed among variants [7] [9].

Economic Significance in Agriculture: Brown Blotch Disease in Mushrooms

Tolaasin is the primary virulence factor in brown blotch disease, causing substantial economic losses in global mushroom cultivation:

  • Disease Mechanism: Tolaasin disrupts mushroom cell membranes via pore formation → Releases phenolic compounds and activates tyrosinases → Converts phenolics to melanin → Causes characteristic brown, sunken lesions on caps/stipes [2] [4] [8]
  • Host Range: Affects over 10 commercially cultivated mushrooms including:
  • Agaricus bisporus (button mushroom)
  • Pleurotus ostreatus (oyster mushroom)
  • Lentinula edodes (shiitake)
  • Flammulina velutipes (enoki) [2] [3] [8]
  • Economic Impact:
  • Annual crop losses of 10-15% in European farms, reaching 30-50% during severe outbreaks [8]
  • Estimated $500M+ annual global economic damage due to reduced yield and quality [3] [6]
  • Post-harvest disease progression during storage and transport, causing secondary losses [8]

Table 2: Disease Parameters and Management Challenges

FactorImpact on DiseaseControl Challenges
High humidity (>85%)Essential for symptom developmentLimits chemical spray efficacy; promotes pathogen spread
Temperatures 15-25°COptimal for bacterial growth and toxin productionOverlaps with mushroom growth requirements
Surface moistureEnables bacterial motility and toxin diffusionIrrigation management critical but difficult
Strain diversityMultiple tolaasin-producing Pseudomonas speciesRequires broad-spectrum control measures

Current Mitigation Strategies focus on:

  • Environmental Control: Regulating humidity (<85%) and temperature; ensuring surface drying within 2-3h after watering [2]
  • Chemical Treatments: Sodium hypochlorite (150 ppm chlorine), acetic acid (70-80 mM) [2]
  • Biological Control:
  • Helper Bacteria: Mycetocola spp. detoxify tolaasin by lactonase-mediated linearization [10]
  • Tolaasin-Inhibitory Factors (TIFs): Food-grade detergents (e.g., polyglycerol esters) block pore formation [6]
  • Resistant Strains: Breeding programs utilizing partially resistant Pleurotus pulmonarius and P. cf. floridanus germplasm [3]

The ongoing evolution of tolaasin-producing pathogens and limitations of chemical controls underscore the need for integrated management approaches targeting toxin biosynthesis, membrane interaction, and host resistance mechanisms.

Properties

CAS Number

132541-40-3

Product Name

tolaasin

Molecular Formula

C9H6Cl2N2S3

Synonyms

tolaasin

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.